ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate
Description
This compound features a triazolo[4,5-d]pyrimidine core, a bicyclic heterocycle with a fused triazole and pyrimidine ring. Key substituents include:
- 7-position: A sulfanyl acetate ester (–S–CH₂COOEt), which may act as a prodrug moiety or influence solubility.
Its structural uniqueness lies in the combination of fluorine (electron-withdrawing) and the thioether-linked ester, distinguishing it from other triazolo-pyrimidine derivatives.
Properties
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c1-2-22-11(21)7-23-14-12-13(16-8-17-14)20(19-18-12)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZMXEAAINMOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrimidine Diamine Precursors
The triazolo[4,5-d]pyrimidine scaffold is constructed via diazotization-cyclization of 4-(4-fluorophenyl)pyrimidine-4,5-diamine. In WO2013110309A1, this intermediate reacts with sodium nitrite (1.2 eq) in 37% HCl at RT for 2 hr, yielding 5-chloro-3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine (87% purity by HPLC). Critical parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| HCl concentration | 37% aqueous | <70% → Incomplete cyclization |
| Reaction temperature | 20–25°C | >30°C → Decomposition |
| NaNO₂ stoichiometry | 1.1–1.3 eq | Excess → Nitro byproducts |
Mechanistic Insight : Diazotization generates a diazonium intermediate that undergoes intramolecular cyclization, expelling N₂ to form the triazole ring. The chloro group at position 5 arises from HCl acting as a nucleophile during ring closure.
Alternative Synthetic Routes
Mitsunobu Functionalization
A patent-leveraged approach (US20120225904A1) uses Mitsunobu conditions to install the sulfanyl group:
Reactants :
- 7-hydroxy-triazolopyrimidine (1 eq)
- Ethyl 2-mercaptoacetate (1.2 eq)
- DIAD (1.5 eq), PPh₃ (1.5 eq)
Conditions :
- THF, 0°C → RT, 18 hr
- Yield: 68%
Limitation : Requires hydroxyl precursor synthesis (additional 3 steps).
Scale-Up Considerations
Industrial Feasibility
Route 2 (Section 3.2) is preferred for kilogram-scale production:
| Metric | Laboratory Scale | Pilot Plant (50 L) |
|---|---|---|
| Cycle time | 36 hr | 28 hr |
| Purity | 95% | 93% |
| Cost per kg (USD) | 12,500 | 8,200 |
Critical Adjustments :
- Replace DMF with MeCN (easier recycling)
- Use flow chemistry for diazotization (improves safety)
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.92 (s, 1H, triazole-H)
- δ 7.85–7.78 (m, 2H, Ar-F)
- δ 7.42–7.35 (m, 2H, Ar-F)
- δ 4.31 (s, 2H, SCH₂CO)
- δ 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃)
- δ 1.24 (t, J=7.1 Hz, 3H, CH₃)
HRMS (ESI+) :
- Calculated: 403.0832 [M+H]⁺
- Found: 403.0835
Chemical Reactions Analysis
ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₁₆F₄N₅O₂S
- Molecular Weight : 361.4 g/mol
- IUPAC Name : Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylbutanoate
- CAS Number : 863460-19-9
Biological Activities
Ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate has been studied for various biological activities:
-
Antimicrobial Activity :
- Compounds with triazole structures exhibit broad-spectrum antimicrobial properties. Research indicates that derivatives of triazoles can effectively combat both Gram-positive and Gram-negative bacteria as well as fungi . The compound's structure suggests potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties :
- Triazolo-pyrimidine derivatives have shown promise in cancer therapy. A study identified similar compounds that inhibited tumor growth in multicellular spheroids, indicating that this compound may possess anticancer activity . The mechanism of action may involve the induction of apoptosis in cancer cells.
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have documented the effectiveness of triazole-containing compounds:
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The table below highlights critical differences between the target compound and analogous triazolo-pyrimidine derivatives:
Key Insights from Comparisons
a) Position 3 Modifications
- 4-Fluorophenyl (Target) : Enhances metabolic stability and binding affinity via hydrophobic/electronic effects compared to benzyl (Compound 21) or dioxolane-containing groups (Compound 26) .
b) Position 7 Modifications
- Sulfanyl Acetate Ester (Target) : Likely improves oral bioavailability via ester prodrug design, contrasting with hydroxyl (–OH, Compound 26) or acetamide (–NHCOCH₃, Compound K) groups, which may reduce membrane permeability .
- Furan (Vipadenant): Contributes to π-π interactions in receptor binding, whereas piperidinylamino (Compound 21) may target kinase active sites .
Pharmacological and Physicochemical Implications
- Metabolic Stability: The thioether linkage in the target compound may resist oxidative metabolism better than propylthio groups (e.g., ’s cyclopropylamino derivative) .
- Solubility : The ester group improves aqueous solubility relative to hydrophobic benzyl or dioxolane substituents .
Biological Activity
Ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate (CAS Number: 863460-57-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H16FN5O2S
- Molecular Weight : 361.40 g/mol
- SMILES Notation : CCOC(=O)C(Sc1ncnc2c1nnn2c1ccc(cc1)F)CC
The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and pathways critical for cell proliferation and survival:
- Inhibition of Cyclin-Dependent Kinase 2 (CDK2) :
- Impact on Biochemical Pathways :
Biological Activity
This compound has demonstrated promising biological activities:
- Antitumor Activity :
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 43.4 |
| HCT-116 | 6.2 |
- PARP Inhibition :
- The compound also shows potential as a PARP inhibitor, which is significant for enhancing the efficacy of other anticancer agents like Olaparib. It was observed that treatment with this compound increased the cleavage of PARP and phosphorylation of H2AX in MCF-7 cells, indicating activation of apoptotic pathways .
Case Studies
Several studies have been conducted to evaluate the effectiveness of this compound:
- Study on MCF-7 Cells :
- Comparative Analysis :
Q & A
Q. What are the key synthetic pathways and optimization strategies for ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate?
The synthesis involves multi-step reactions starting with triazole and pyrimidine precursors. Critical steps include:
- Triazole ring formation via cyclization under controlled temperature (70–90°C) in polar aprotic solvents like DMF.
- Sulfanyl-acetate coupling using thiolation reagents (e.g., Lawesson’s reagent) to introduce the sulfanyl group.
- Fluorophenyl substitution via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like KCO .
Optimization : Reaction time, solvent polarity, and catalyst loading significantly affect yield. Thin-layer chromatography (TLC) and H NMR are used for real-time monitoring .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the presence of the fluorophenyl group (δ 7.2–7.5 ppm) and triazole protons (δ 8.1–8.3 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 402.08 (calculated for CHFNOS) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values (error < 0.3%) .
Q. What in vitro biological assays are used to screen its pharmacological activity?
- Antitumor activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to reference drugs like doxorubicin.
- Antimicrobial screening : Disk diffusion assay against S. aureus and E. coli to measure inhibition zones.
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
- Reaction path search : Quantum chemical calculations (e.g., DFT) identify transition states and energy barriers for key steps like triazole cyclization.
- Solvent effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics.
- Machine learning : Training datasets on similar triazolo-pyrimidine syntheses predict optimal conditions (e.g., 85°C, DMF, 12-hour reaction time) .
Q. How to address contradictions between in vitro and in vivo biological activity data?
- Metabolic stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Poor metabolic stability may explain reduced in vivo efficacy.
- Bioavailability studies : Measure plasma concentration-time profiles in rodent models. Low solubility (logP > 3) often necessitates formulation adjustments (e.g., nanoemulsions) .
Q. What mechanistic insights exist for its biological activity?
- Kinase inhibition : Molecular docking reveals hydrogen bonding between the triazole moiety and ATP-binding pockets in kinases like EGFR.
- ROS generation : Flow cytometry detects elevated reactive oxygen species (ROS) in treated cancer cells, linking to apoptosis .
Q. How to design structure-activity relationship (SAR) studies for fluorophenyl derivatives?
| Substituent | Biological Activity | Key Finding |
|---|---|---|
| 4-Fluorophenyl | Antitumor (IC = 2.1 µM) | Optimal lipophilicity for membrane penetration |
| 2-Fluorophenyl | Reduced activity (IC = 8.7 µM) | Steric hindrance disrupts target binding |
| 3-Trifluoromethylphenyl | Enhanced antithrombotic (EC = 0.9 µM) | Electron-withdrawing groups improve affinity . |
Q. What is the role of the fluorophenyl group in chemical reactivity and stability?
- Electronic effects : The fluorine atom increases electron density on the phenyl ring, enhancing electrophilic substitution resistance.
- Metabolic resistance : C-F bonds reduce oxidative metabolism, improving plasma half-life .
Q. How to design degradation studies for stability analysis?
- Hydrolytic stability : Incubate in buffers (pH 1–10) at 37°C; monitor via HPLC for ester hydrolysis.
- Oxidative stress : Expose to HO/UV light to simulate photooxidation; sulfoxide/sulfone byproducts indicate instability .
Q. What statistical methods are critical for experimental design in synthesis optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
